![molecular formula C10H7N3O2 B11897424 5-(Pyridazin-4-yl)nicotinic acid CAS No. 1346687-45-3](/img/structure/B11897424.png)
5-(Pyridazin-4-yl)nicotinic acid
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Overview
Description
5-(Pyridazin-4-yl)nicotinic acid is a heterocyclic compound that features both a pyridazine and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)nicotinic acid typically involves the formation of the pyridazine ring followed by its attachment to the nicotinic acid moiety. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-4-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine or nicotinic acid moieties.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Nicotinic Acetylcholine Receptor Modulation
One of the primary applications of 5-(Pyridazin-4-yl)nicotinic acid is its role as a modulator of nicotinic acetylcholine receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at various nAChR subtypes, particularly the α4β2 and α7 receptors. These interactions are crucial for developing treatments for neurological disorders such as schizophrenia, Alzheimer's disease, and depression .
Table 1: Summary of nAChR Subtypes and Their Implications
nAChR Subtype | Role in Disease | Potential Therapeutic Target |
---|---|---|
α4β2 | Nicotine dependence, depression | Smoking cessation aids |
α7 | Cognitive deficits in schizophrenia | Neuroprotection |
Antidepressant Effects
Studies have shown that derivatives of nicotinic acid can exhibit antidepressant-like effects. For instance, compounds that interact with the α4β2-nAChR subtype have been linked to reduced immobility in forced swim tests in animal models, suggesting potential applications in treating major depressive disorder .
Study on Antidepressant-Like Effects
In a study examining the pharmacological profile of various nicotinic ligands, this compound was tested for its efficacy at human α4β2-nAChRs. The results indicated a significant reduction in immobility in the forced swim test, supporting its potential use as an antidepressant agent .
Table 2: Pharmacological Profile of this compound
Parameter | Value |
---|---|
EC50 (α4β2-nAChRs) | 5.8 nM |
Efficacy (% relative to nicotine) | 55% |
Antidepressant effect (forced swim test) | Significant reduction in immobility |
Synthesis and Development
The synthesis of this compound involves several steps typical for pyridine derivatives. The compound can be synthesized through methods that include cyclization reactions and functional group modifications. These synthetic pathways are crucial for developing analogs with enhanced pharmacological profiles.
Mechanism of Action
The exact mechanism of action of 5-(Pyridazin-4-yl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and π-π stacking interactions. These interactions may influence various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler heterocyclic compound with similar structural features.
Pyridazinone: A derivative of pyridazine with additional functional groups.
Nicotinic Acid: A compound with a similar nicotinic acid moiety but lacking the pyridazine ring.
Uniqueness
5-(Pyridazin-4-yl)nicotinic acid is unique due to the combination of the pyridazine and nicotinic acid moieties, which confer distinct physicochemical properties and potential biological activities. This combination is less common in the literature compared to other diazines like pyrimidine and pyrazine .
Biological Activity
5-(Pyridazin-4-yl)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridazine ring fused to a nicotinic acid moiety. The molecular formula is C10H8N4O2, and it possesses unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a ligand for nAChRs, which are implicated in numerous neurological processes.
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including HeLa and MDA-MB-231. The compound showed significant cytotoxicity with IC50 values ranging from 0.069 μM to 0.075 μM, indicating strong potential as an anticancer agent . -
Anti-inflammatory Effects :
Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that may be beneficial in treating inflammatory diseases . -
Neuroprotective Effects :
In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. The underlying mechanism was linked to the modulation of apoptotic pathways and mitochondrial function .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. For instance:
- Substituents on the pyridazine ring can enhance or diminish activity against specific targets.
- The presence of hydroxyl groups has been shown to improve solubility and bioavailability, which are critical for therapeutic applications.
Properties
CAS No. |
1346687-45-3 |
---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)9-3-8(4-11-5-9)7-1-2-12-13-6-7/h1-6H,(H,14,15) |
InChI Key |
HDGGEPTYPLDYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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